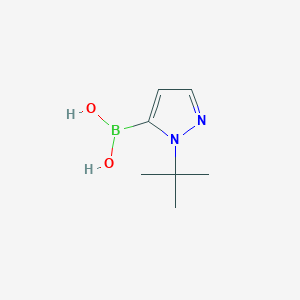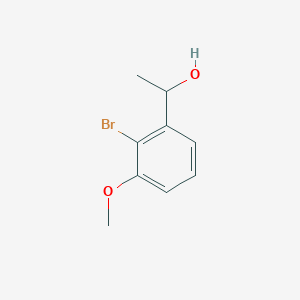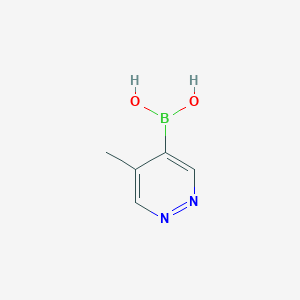![molecular formula C10H13N3O B13458167 {[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
{[(1-Azidopropan-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is an organic compound that features an azide group attached to a propan-2-yl group, which is further connected to a benzene ring through an oxy-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Azidopropan-2-yl)oxy]methyl}benzene typically involves the following steps:
Preparation of the Intermediate: The starting material, 2-bromo-1-azidopropane, is prepared by reacting 2-bromopropane with sodium azide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Final Product: The intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azide group, which can be explosive.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The azide group in {[(1-Azidopropan-2-yl)oxy]methyl}benzene can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen reaction.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
{[(1-Azidopropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azide group allows for click chemistry applications, enabling the conjugation of biomolecules for research in biology and medicine.
Mécanisme D'action
The mechanism of action of {[(1-Azidopropan-2-yl)oxy]methyl}benzene is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl azide: Similar in structure but lacks the propan-2-yl group.
Propargyl azide: Contains a propargyl group instead of the propan-2-yl group.
Phenyl azide: Contains a phenyl group directly attached to the azide group.
Uniqueness
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is unique due to the presence of both the azide group and the propan-2-yl group, which provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-azidopropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H13N3O/c1-9(7-12-13-11)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
KXHDVKVTLUQAIH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=[N+]=[N-])OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


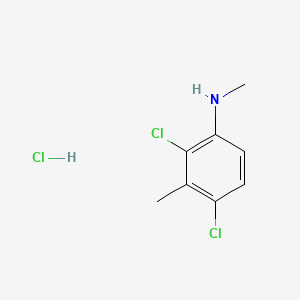
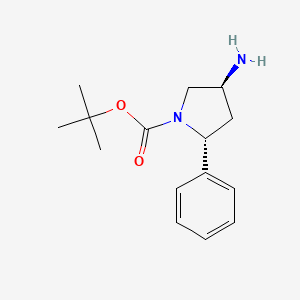
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
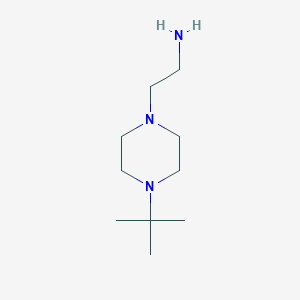
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
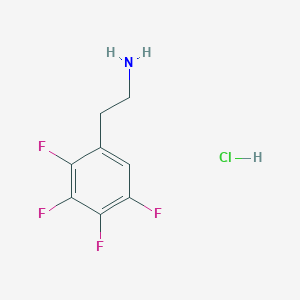
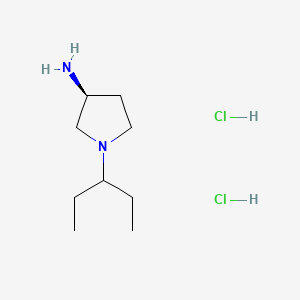
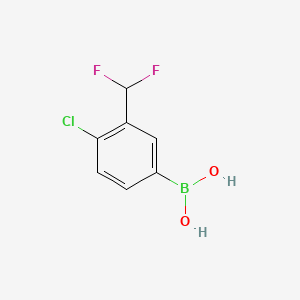
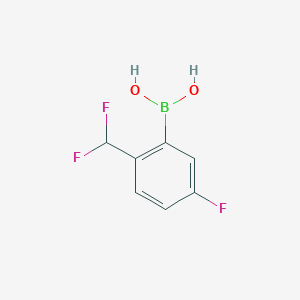
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
